molecular formula C13H13NO B1610208 2-(Phenoxymethyl)aniline CAS No. 78584-41-5

2-(Phenoxymethyl)aniline

Cat. No. B1610208
CAS RN: 78584-41-5
M. Wt: 199.25 g/mol
InChI Key: MWUVUHYPGPVVOB-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)aniline is an organic compound with the CAS Number: 78584-41-5 . It has a molecular weight of 199.25 and is typically in the form of a powder . The compound is stored at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Phenoxymethyl)aniline is represented by the InChI Code: 1S/C13H13NO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 . This indicates that the compound consists of a phenylamine (aniline) group attached to a phenoxymethyl group .


Physical And Chemical Properties Analysis

2-(Phenoxymethyl)aniline has a melting point of 81-82 degrees Celsius . It is a powder at room temperature . The compound is expected to have properties similar to other anilines, which are slightly soluble in water and tend to darken when exposed to air and light .

Scientific Research Applications

  • Catalytic Applications : One study has shown that superparamagnetic Fe3O4 nanoparticles can catalyze the oxidation of phenolic and aniline compounds, including 2-(Phenoxymethyl)aniline. These nanoparticles demonstrated excellent catalysis ability to eliminate some substituted phenolic and aniline compounds from solutions (Zhang et al., 2009).

  • Chemical Synthesis : Another study highlighted the use of phenol and aniline derivatives in Catalytic Asymmetric Dearomatization (CADA) reactions. These reactions are efficient for constructing highly functionalized cyclohexadienones, offering a pathway for creating complex molecular structures from simple phenol and aniline derivatives (Wu et al., 2016).

  • Photocatalytic Hydrogen-Evolution : Research has also been conducted on the photocatalytic hydrogen-evolution cross-couplings of benzene C-H amination and hydroxylation, which could potentially apply to compounds like 2-(Phenoxymethyl)aniline. This process could produce aniline directly from benzene and ammonia under mild conditions (Zheng et al., 2016).

  • Spectroscopic Characterization and DNA Binding : Anilines, including derivatives like 2-(Phenoxymethyl)aniline, have been studied for their electrochemical properties, which are relevant in the development of rechargeable batteries, electrochromics, and biosensors. Such compounds also exhibit strong antioxidant and anticancer activities (Shahzad et al., 2014).

  • Electrocatalytic Oxidation : A study focused on the degradation of aniline solution by electrocatalytic oxidation, a process relevant for environmental remediation and water treatment technologies. This research may provide insights into the degradation pathways of compounds like 2-(Phenoxymethyl)aniline (Li et al., 2003).

Safety And Hazards

2-(Phenoxymethyl)aniline is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-(Phenoxymethyl)aniline are not outlined in the available literature, there is ongoing research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . This suggests potential future directions in the development of new derivatives and the exploration of their properties and applications.

properties

IUPAC Name

2-(phenoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVUHYPGPVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444698
Record name 2-(phenoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)aniline

CAS RN

78584-41-5
Record name 2-(phenoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenoxymethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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